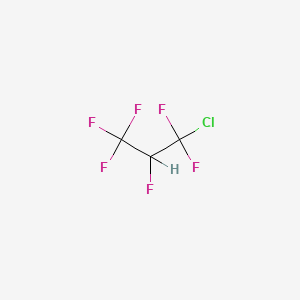

1-Chloro-1,1,2,3,3,3-hexafluoropropane

Description

Contextualization within Organofluorine and Organochlorine Compounds

1-Chloro-1,1,2,3,3,3-hexafluoropropane is an organic compound that is classified as both an organofluorine and an organochlorine compound. Organofluorine compounds are defined by the presence of at least one carbon-fluorine (C-F) bond, while organochlorine compounds contain at least one carbon-chlorine (C-Cl) bond. wikipedia.orgnumberanalytics.comwikipedia.org The presence of both fluorine and chlorine atoms on a propane (B168953) backbone places this compound into the specific category of hydrochlorofluorocarbons (HCFCs). nih.govwikipedia.org

The incorporation of halogen atoms significantly alters the properties of the parent alkane, propane. The high electronegativity of fluorine atoms imparts unique characteristics, such as high thermal stability and chemical resistance, which are hallmarks of fluoropolymers and other fluorinated materials. numberanalytics.com Organofluorine chemistry has led to the development of a wide range of materials, from pharmaceuticals to refrigerants. numberanalytics.comwikipedia.org

Simultaneously, as an organochloride, the compound is part of a broad class of substances used as solvents and chemical intermediates. wikipedia.org Organochlorine compounds exhibit a vast range of properties and applications, though some have been identified as environmentally persistent. wikipedia.orgproyectoinma.org The specific properties of this compound are a direct result of the number and arrangement of its six fluorine atoms and one chlorine atom.

Academic Significance of Research on this compound

The academic significance of this compound, also known by its designation HCFC-226ea, lies primarily in its identity as a hydrochlorofluorocarbon (HCFC). nih.gov Research into HCFCs became critically important following the discovery that chlorofluorocarbons (CFCs) were causing significant depletion of the stratospheric ozone layer. wikipedia.orgcoolingmaestro.com

Scientific investigation into HCFCs like this compound has been driven by several key objectives:

Understanding Structure-Property Relationships: Studying the various isomers of HCFCs helps scientists understand how the placement of hydrogen, chlorine, and fluorine atoms affects physical properties such as boiling point, vapor pressure, and density, as well as environmental properties like Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Atmospheric Chemistry: Research on HCFCs contributes to detailed models of atmospheric chemistry. The presence of a hydrogen atom makes them susceptible to degradation by hydroxyl radicals (OH) in the troposphere, giving them shorter atmospheric lifetimes and lower ODPs compared to CFCs. noaa.gov

Search for Alternatives: As transitional substances, the study of HCFCs was a crucial step in the chemical industry's search for long-term, environmentally benign alternatives to CFCs, which eventually led to the development of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). wikipedia.org

The compound is documented in chemical databases such as PubChem and the NIST Chemistry WebBook, which contain key physical and chemical data, underscoring its relevance as a reference compound for scientific and regulatory purposes. nih.govnist.gov

Historical Overview of Relevant Chemical Families

The development of compounds like this compound is rooted in the evolution of refrigerant and propellant technology throughout the 20th century.

First Generation: Early refrigeration systems in the 1920s used refrigerants like ammonia, chloromethane, and sulfur dioxide, which were effective but posed significant safety risks due to their toxicity and flammability. coolingmaestro.com

The Rise of CFCs: In 1928, chemists at General Motors developed chlorofluorocarbons (CFCs), such as dichlorodifluoromethane (B179400) (R-12), as safe, non-toxic, and non-flammable alternatives. coolingmaestro.comnoaa.gov Marketed by DuPont under the trade name Freon, CFCs enabled the widespread adoption of refrigeration and air conditioning. noaa.gov

The Ozone Crisis and the Montreal Protocol: In the 1970s, scientific research revealed that the chemical stability of CFCs allowed them to reach the stratosphere, where they released chlorine atoms that catalytically destroyed the ozone layer. This discovery led to global concern and the signing of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987. coolingmaestro.comepa.gov This landmark international treaty mandated the phasing out of CFC production. epa.govirpros.com

Transitional HCFCs: Hydrochlorofluorocarbons (HCFCs) were introduced as transitional substitutes for CFCs. noaa.govirpros.com Because they contain hydrogen, HCFCs have a much lower potential to deplete ozone than CFCs. noaa.gov this compound (HCFC-226ea) belongs to this class of compounds. However, HCFCs were also slated for eventual phase-out under the Montreal Protocol. epa.gov

The Shift to HFCs and Beyond: Hydrofluorocarbons (HFCs), which contain no chlorine and have an Ozone Depletion Potential of zero, became the next-generation replacements. wikipedia.org However, it was later understood that HFCs are potent greenhouse gases with high Global Warming Potentials (GWPs). coolingmaestro.com This led to the Kigali Amendment to the Montreal Protocol in 2016, which aims to phase down the production and use of HFCs, pushing research towards fourth-generation technologies like hydrofluoroolefins (HFOs). wikipedia.orgcoolingmaestro.com

Chemical and Physical Properties of this compound

The following table summarizes key identifying and physical properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₃HClF₆ | nih.govnist.gov |

| Molecular Weight | 186.48 g/mol | nih.govepa.gov |

| CAS Number | 359-58-0 | nih.govnist.gov |

| Synonyms | HCFC-226ea | nih.gov |

| InChIKey | JODPGPKOJGDHSV-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C(C(F)(F)F)(C(F)(F)Cl)F | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF6/c4-2(6,7)1(5)3(8,9)10/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODPGPKOJGDHSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957319 | |

| Record name | 1-Chloro-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-58-0 | |

| Record name | 1-Chloro-1,1,2,3,3,3-hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Halogenation and Fluorination Strategies

Direct synthesis routes typically start with a hydrocarbon or a partially halogenated propane (B168953) and introduce fluorine and chlorine atoms through gas-phase or liquid-phase reactions.

Gas-phase fluorination is a common industrial method for producing hydrochlorofluorocarbons (HCFCs). This process generally involves reacting a chlorinated propane with anhydrous hydrogen fluoride (B91410) (HF) at elevated temperatures. For the synthesis of HCFC-226ea, a plausible precursor would be a polychlorinated propane, which is progressively fluorinated.

The reaction is typically carried out in the presence of a fluorination catalyst. The temperature for such gas-phase fluorination reactions is a critical parameter, often maintained between 150°C and 250°C. researchgate.net If the temperature is too high, it can lead to over-fluorination and the formation of unwanted byproducts, thus decreasing the selectivity for the desired compound. researchgate.net Conversely, a temperature that is too low results in a decreased conversion rate of the starting material. researchgate.net The reaction can be conducted at atmospheric pressure, though pressures up to 1.0 MPa may be applied. researchgate.net

Liquid-phase fluorination offers an alternative synthetic route. This approach involves reacting a highly chlorinated propane, such as hexachloropropane, with hydrogen fluoride in the liquid phase. google.com A key component of this method is the use of a potent catalyst, with antimony pentachloride (SbCl₅) being a conventional choice for such halogen exchange reactions. The catalyst facilitates the replacement of chlorine atoms with fluorine.

The process is typically performed in a continuous-flow reactor under high pressure. The reaction is exothermic, but heat is often supplied to drive the vapor stream containing the product and byproducts from the reactor for subsequent separation and purification.

Synthesis from Halogenated Propene Precursors

An important pathway for synthesizing saturated hydrohaloalkanes is the electrophilic addition of hydrogen halides to an alkene. In the case of HCFC-226ea, the logical precursor is hexafluoropropene (B89477) (CF₃CF=CF₂). The reaction involves the addition of hydrogen chloride (HCl) across the double bond.

This hydrochlorination reaction typically follows Markovnikov's rule, which dictates the regioselectivity of the addition to an unsymmetrical alkene. libretexts.orgchemistryscore.com According to this rule, the hydrogen atom from HCl attaches to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. libretexts.org In hexafluoropropene, the terminal CF₂ carbon would accept the proton, leading to the formation of a more stable secondary carbocation on the central carbon. The chloride ion then attacks this carbocation.

The reaction can be carried out by bubbling gaseous hydrogen chloride through liquid hexafluoropropene at room temperature. libretexts.org Reaction rates generally increase with the acidity of the hydrogen halide, in the order of HF < HCl < HBr < HI. libretexts.org

Derivatization Pathways and Product Generation

1-Chloro-1,1,2,3,3,3-hexafluoropropane can serve as a starting material for producing other valuable fluorochemicals. One significant derivatization pathway is pyrolysis, or thermal decomposition. The pyrolysis of chlorohexafluoropropane isomers at temperatures between 740°C and 800°C can yield a mixture of smaller fluoro-olefins, such as tetrafluoroethylene (B6358150) (TFE), hexafluoropropene (HFP), and chlorotrifluoroethylene. google.com This process demonstrates that HCFC-226ea can be chemically transformed into key monomers used in the production of fluoropolymers. The specific distribution of products depends on the reaction conditions, including temperature and residence time.

Catalytic Systems and Reaction Environment Optimization

The efficiency and selectivity of synthesis routes for HCFC-226ea are highly dependent on the catalytic systems employed and the precise control of the reaction environment.

Catalytic Systems:

Chromium-based Catalysts: For gas-phase fluorination, catalysts based on chromium oxide, or a fluorinated version thereof, are highly effective. researchgate.net These catalysts are often pre-treated with hydrogen fluoride to activate them before the introduction of the organic reactant. researchgate.net

Mixed Oxide Catalysts: Catalysts comprising a co-extruded mixture of aluminum oxide hydroxide (B78521) and chromium oxide are also utilized. These may be further enhanced by impregnation with a metal salt to improve activity and lifespan. google.com

Supported Metal Catalysts: For hydrodechlorination reactions, which can be involved in certain synthetic or derivatization pathways, palladium-based catalysts are common. A bimetallic catalyst, such as palladium-bismuth supported on activated carbon (Pd-Bi/C), has shown high conversion rates and selectivity in the hydrodechlorination of chlorofluorocarbons. google.com

Reaction Environment Optimization: The optimization of the reaction environment involves balancing several key variables to maximize product yield and catalyst longevity.

| Parameter | Effect on Reaction | Optimized Range (Typical) |

| Temperature | Controls reaction rate and selectivity. Higher temperatures can increase conversion but may lead to unwanted byproducts and catalyst deactivation. | Gas-Phase Fluorination: 150°C - 250°C researchgate.net |

| Pressure | Can influence reaction rates and product phases. Most gas-phase reactions can proceed at atmospheric pressure, but moderate pressure may be used. | Atmospheric to 1.0 MPa researchgate.net |

| Reagent Ratio | The molar ratio of reactants (e.g., HF to chlorinated propane) is crucial for achieving the desired degree of halogen exchange. | Varies by specific reaction |

| Catalyst Activity | Can be adjusted by changing the catalyst formulation (e.g., adding promoters) or through pre-treatment procedures like fluorination. | N/A |

Green Chemistry Principles in Synthetic Route Design

The synthesis of fluorinated compounds, including HCFC-226ea, is increasingly being evaluated through the lens of green chemistry to minimize environmental impact. researchgate.net Key principles are particularly relevant:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Addition reactions, such as the hydrochlorination of hexafluoropropene, are generally high in atom economy as they combine reactants without the formation of byproducts.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. researchgate.net Catalysts reduce the amount of waste generated and can enable reactions to occur under milder, less energy-intensive conditions. The shift towards highly selective, regenerable solid catalysts like modified chromium or aluminum oxides aligns with this principle. google.com

Reduce Derivatives: Unnecessary derivatization steps, which require additional reagents and generate waste, should be avoided. researchgate.net Developing direct synthetic routes from readily available precursors is a key goal.

Design for Degradation: Because HCFCs contribute to ozone depletion, a major goal of modern fluorine chemistry is to design molecules that perform their function but degrade into innocuous products in the atmosphere more readily. noaa.govwikipedia.org While HCFC-226ea is an intermediate, the principles of designing for degradation guide the development of its replacements, such as hydrofluoroolefins (HFOs).

By applying these principles, chemists aim to develop more sustainable and environmentally benign processes for the production and use of fluorinated compounds.

Chemical Reactivity and Mechanistic Studies

Unimolecular Decomposition Processes

The unimolecular decomposition of halogenated propanes can proceed through various channels, primarily dictated by the bond dissociation energies of the C-C, C-H, C-Cl, and C-F bonds within the molecule.

In the case of the isomeric compound 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), computational studies have shown that 1,2-HF elimination is a significant decomposition pathway. mdpi.com This reaction proceeds through a four-membered transition state to yield 1,1,3,3,3-pentafluoropropene (B1294464) and HF. mdpi.com For 1-Chloro-1,1,2,3,3,3-hexafluoropropane, two primary elimination pathways are plausible:

1,2-HCl elimination: This would involve the removal of the hydrogen atom from the C2 carbon and the chlorine atom from the C1 carbon, leading to the formation of 1,2,3,3,3-pentafluoropropene (B8798068) (CF3CF=CFH).

1,2-HF elimination: This could occur in two ways: elimination of the C2 hydrogen and a C1 fluorine, or the C2 hydrogen and a C3 fluorine.

The relative rates of these elimination pathways are dependent on the activation energies, which are influenced by the strengths of the C-H, C-Cl, and C-F bonds, as well as the stability of the resulting alkene. Generally, C-Cl bonds are weaker than C-F bonds, which might suggest that HCl elimination could be a competitive or even dominant pathway compared to HF elimination. However, the precise kinetics and branching ratios would require specific experimental or high-level theoretical investigation.

There is no specific information available in the reviewed literature regarding intramolecular halogen exchange phenomena for this compound. Such processes, where a halogen atom migrates from one carbon to another within the same molecule, are generally not considered major pathways in the thermal decomposition of saturated haloalkanes under typical conditions.

Thermal Degradation Kinetics and Product Analysis

Detailed experimental studies on the thermal degradation kinetics and product analysis specifically for this compound are limited. However, research on the thermal decomposition of analogous compounds like HFC-236fa (CF3CH2CF3) provides valuable insights. mdpi.com The pyrolysis of HFC-236fa, studied between 500 and 850 °C, shows stability up to 600 °C, with decomposition intensifying at higher temperatures. mdpi.com

For this compound, thermal degradation is expected to proceed through a combination of unimolecular elimination reactions (as discussed in 3.1.1) and bond fission reactions. The primary bond fission pathways would involve the cleavage of the weakest bonds in the molecule. The typical bond dissociation energies (BDEs) in such molecules suggest that the C-Cl bond is weaker than the C-C, C-F, and C-H bonds.

Table 1: General Bond Dissociation Energies (BDEs) for Related Compounds

| Bond | Typical BDE (kJ/mol) | Reference |

|---|---|---|

| C-Cl | ~330 | askfilo.com |

| C-H | ~413 | doubtnut.com |

| C-C | ~347 | |

| C-F | ~485 |

Note: These are general values and can vary based on the specific molecular structure.

Based on these general BDEs, the initial step in the thermal degradation, if not elimination, would likely be the cleavage of the C-Cl bond to form a radical species.

Potential Thermal Degradation Products Based on studies of similar compounds, the following products could be anticipated from the thermal degradation of this compound:

Hydrogen Chloride (HCl)

Hydrogen Fluoride (B91410) (HF)

Various unsaturated fluoro- and chlorofluoro-propenes (e.g., CF3CF=CFH)

A comprehensive analysis would require experimental studies using techniques such as pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) to identify and quantify the degradation products under various temperature and pressure conditions.

Radical Reaction Chemistry

As mentioned in section 3.2, the reaction with the hydroxyl (OH) radical is the key initial step in the atmospheric degradation of this compound. The rate of this reaction is crucial for determining the atmospheric lifetime of the compound.

The reaction proceeds via hydrogen abstraction from the central carbon atom: CF3CHFCHClF + •OH → CF3CF•CHClF + H2O

The resulting radical, CF3CF•CHClF, will react rapidly with atmospheric oxygen (O2) to form a peroxy radical (CF3CF(OO•)CHClF). The subsequent chemistry of this peroxy radical will lead to the formation of various oxygenated products. While specific kinetic data for the reaction of OH with HCFC-226ea is not detailed in the provided search results, studies on other HCFCs have established this as the primary loss process in the troposphere. nih.govuci.edu

Nucleophilic and Electrophilic Substitution Investigations

Due to the presence of multiple electronegative fluorine atoms, the carbon skeleton of this compound is highly electron-deficient. This electronic structure makes it generally unreactive towards electrophilic attack. rsc.org Electrophilic substitution reactions typically require electron-rich substrates, such as aromatic rings or alkenes. byjus.comlibretexts.org

Atmospheric Transformation Mechanisms (Chemical Perspective)

The atmospheric fate of this compound (HCFC-226ea) is determined by its reactivity in the troposphere and stratosphere. Like other hydrochlorofluorocarbons (HCFCs), its transformation is primarily initiated by reaction with photochemically produced hydroxyl radicals (OH). copernicus.orgfluorocarbons.org Direct photolysis, particularly in the stratosphere, also contributes to its degradation, albeit typically to a lesser extent for hydrogen-containing halocarbons. copernicus.org

The primary atmospheric loss process for HCFC-226ea is expected to be the gas-phase reaction with the OH radical. This reaction proceeds via hydrogen-atom abstraction from the sole hydrogen-bearing carbon atom:

Reaction R1: CF₃CHFCCIF₂ + OH → CF₃CFCCIF₂ + H₂O

The resulting haloalkyl radical (CF₃CFCCIF₂) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂):

Reaction R2: CF₃CFCCIF₂ + O₂ + M → CF₃CF(OO•)CCIF₂ + M

This peroxy radical undergoes further reactions in the atmosphere, typically with nitric oxide (NO) or other peroxy radicals, leading to the formation of an alkoxy radical (RO•):

Reaction R3: CF₃CF(OO•)CCIF₂ + NO → CF₃CF(O•)CCIF₂ + NO₂

The alkoxy radical is a key intermediate that can then decompose via several pathways. For the CF₃CF(O•)CCIF₂ radical, the most likely degradation pathway involves the cleavage of the C-C bond, as C-F and C-Cl bond scission are generally less favorable. This decomposition would lead to the formation of trifluoroacetyl fluoride (CF₃C(O)F) and a chlorofluorocarbon radical (•CCIF₂).

Alternatively, reaction with O₂ can lead to the formation of carbonyl compounds. The degradation of HCFCs containing chlorine can ultimately lead to the formation of phosgene (B1210022) (COCl₂), hydrogen chloride (HCl), hydrogen fluoride (HF), and various carbonyl fluorides. noaa.govepa.gov Some degradation pathways for fluorinated compounds can also result in the formation of trifluoroacetic acid (TFA), a persistent substance that accumulates in the hydrosphere. noaa.govepa.gov

UV photolysis is another potential sink for HCFC-226ea, primarily involving the cleavage of the carbon-chlorine bond, which is the weakest bond in the molecule. This process becomes more significant in the stratosphere where the flux of high-energy UV radiation is greater. copernicus.org

Reaction R4: CF₃CHFCCIF₂ + hν → CF₃CHFĊF₂ + Cl•

The release of atomic chlorine (Cl•) is the primary reason for the ozone-depleting potential of HCFCs, as the chlorine atom can catalytically destroy ozone molecules in the stratosphere. copernicus.org

The environmental impact of HCFC-226ea and its isomers is quantified by their atmospheric lifetime, ODP, and GWP. These values are highly dependent on the specific isomeric form of the molecule, as this affects the rate of reaction with OH radicals. copernicus.org The table below, derived from estimated data, illustrates the variation in these key metrics across the different HCFC-226 isomers.

Table 1: Estimated Atmospheric Properties of HCFC-226 Isomers This table presents estimated data from computational models due to the lack of available experimental measurements.

| Compound Name | Isomer | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |

|---|---|---|---|---|

| This compound | HCFC-226ea | 9.3 | 0.057 | 2110 |

| 1-Chloro-1,1,2,2,3,3-hexafluoropropane | HCFC-226ca | 9.8 | 0.041 | 2310 |

| 1-Chloro-1,2,2,3,3,3-hexafluoropropane | HCFC-226da | 4.2 | 0.026 | 1040 |

| 1-Chloro-1,1,3,3,2,2-hexafluoropropane | HCFC-226bb | 13.6 | 0.052 | 3540 |

| 1-Chloro-1,2,3,3,2,2-hexafluoropropane | HCFC-226db | 4.2 | 0.026 | 1040 |

| 2-Chloro-1,1,1,2,3,3-hexafluoropropane | HCFC-226cb | 14.9 | 0.060 | 3500 |

| 2-Chloro-1,1,1,3,3,3-hexafluoropropane | HCFC-226fa | 62.0 | 0.330 | 5330 |

| 3-Chloro-1,1,1,2,2,3-hexafluoropropane | HCFC-226ba | 13.6 | 0.052 | 3540 |

| 3-Chloro-1,1,1,2,3,2-hexafluoropropane | HCFC-226ea | 9.3 | 0.057 | 2110 |

Source: Data derived from Papanastasiou, D. K., et al. (2018). copernicus.org

Table 2: Generalized Atmospheric Degradation Steps for HCFC-226ea

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Initiation | H-atom abstraction by OH radical to form a haloalkyl radical (CF₃CFCCIF₂). |

| 2 | Peroxy Radical Formation | Rapid addition of molecular oxygen (O₂) to the haloalkyl radical to form a peroxy radical (CF₃CF(OO•)CCIF₂). |

| 3 | Alkoxy Radical Formation | Reaction of the peroxy radical with NO to form an alkoxy radical (CF₃CF(O•)CCIF₂). |

| 4 | Decomposition | Cleavage of the C-C bond in the alkoxy radical, leading to the formation of smaller, oxygenated species and radicals. |

| 5 | Photolysis | Potential cleavage of the C-Cl bond by stratospheric UV radiation, releasing a chlorine atom. |

Advanced Spectroscopic Investigations in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For fluorinated compounds like 1-Chloro-1,1,2,3,3,3-hexafluoropropane, both ¹H and ¹⁹F NMR are pivotal.

¹H and ¹⁹F NMR Coupling Analysis

The single proton in this compound gives rise to a complex signal in the ¹H NMR spectrum due to coupling with the adjacent fluorine atoms. The chemical shift of this proton is influenced by the electronegative chlorine and fluorine atoms. docbrown.info The multiplicity of the proton signal is determined by the number of neighboring fluorine nuclei, following the n+1 rule, which can lead to a complex multiplet.

Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | Downfield region | Complex multiplet | J-HF |

| ¹⁹F (-CF₂Cl) | Specific range for this group | Multiplet | J-FF, J-HF |

| ¹⁹F (-CF-) | Specific range for this group | Multiplet | J-FF, J-HF |

| ¹⁹F (-CF₃) | Specific range for this group | Multiplet | J-FF, J-HF |

Note: This table is based on general principles and data from related compounds. Specific experimental values would be required for precise data.

Multi-dimensional NMR Techniques

For complex molecules where one-dimensional NMR spectra may suffer from signal overlap, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. A homonuclear COSY experiment on this compound would reveal scalar coupling correlations between the proton and the fluorine nuclei it is coupled to. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) could be used to correlate the proton and fluorine nuclei with the carbon backbone of the molecule, providing unambiguous assignment of all atoms. While specific multi-dimensional NMR studies on this compound are not documented in readily accessible literature, the application of such techniques to other fluorinated molecules demonstrates their power in resolving complex spin systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These are dependent on the masses of the atoms, the bond strengths, and the molecular geometry. For this compound, the C-H, C-C, C-F, and C-Cl bonds will each have characteristic stretching and bending vibrations.

The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹ in the IR spectrum and are usually strong absorptions. youtube.com The C-Cl stretch is expected at a lower frequency, generally in the 600-800 cm⁻¹ range. youtube.com The C-H stretching vibration will be observed around 2900-3000 cm⁻¹. While a specific, publicly available IR or Raman spectrum for this compound is not available, studies on related halogenated propanes provide a basis for the expected vibrational frequencies. libretexts.orgnist.govwikipedia.org

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretch | 2900 - 3000 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-C Stretch | 800 - 1200 | Raman |

| Bending Modes | < 600 | IR, Raman |

Note: This table is based on characteristic group frequencies and data from related compounds.

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification of unknown compounds, the quantification of known compounds, and the elucidation of molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of volatile compounds like this compound, GC-MS is an invaluable tool. The gas chromatograph separates the compound from a mixture, and the mass spectrometer then ionizes the separated compound and detects the resulting ions.

Table 3: Potential Mass Fragments for this compound

| Ion Fragment | m/z (for ³⁵Cl) | Possible Origin |

| [C₃HF₆Cl]⁺ | 186 | Molecular Ion (M⁺) |

| [C₃HF₆]⁺ | 151 | Loss of Cl |

| [C₂F₅]⁺ | 119 | Cleavage of C-C bond |

| [CF₃]⁺ | 69 | Cleavage of C-C bond |

| [CF₂Cl]⁺ | 85 | Cleavage of C-C bond |

Note: This table presents hypothetical fragments based on the structure and common fragmentation patterns of similar compounds.

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques, such as high-resolution Fourier-transform infrared (FTIR) spectroscopy and microwave spectroscopy, can provide extremely precise information about the rotational and rovibrational energy levels of molecules. From these spectra, highly accurate rotational constants and molecular geometries can be determined.

While specific high-resolution spectroscopic studies on this compound are not found in the public domain, research on other small halogenated molecules has demonstrated the power of these techniques. Such studies would allow for the precise determination of the rotational constants (A, B, C) for this compound, which in turn would yield accurate bond lengths and angles. These experimental parameters are crucial for benchmarking theoretical calculations and for a fundamental understanding of the molecule's structure and dynamics.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are foundational for understanding the electronic properties and thermodynamic stability of a molecule. For 1-chloro-1,1,2,3,3,3-hexafluoropropane, these calculations would typically involve determining the optimized molecular geometry, vibrational frequencies, and electronic energy.

Electronic Structure: The distribution of electrons within the molecule is described by molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap generally implies greater stability. uni.lu For HCFC-226ea, the HOMO is expected to be localized around the more electronegative chlorine and fluorine atoms, as well as the C-C and C-H bonds, while the LUMO would represent regions susceptible to nucleophilic attack.

Energetics: Thermochemical properties such as the enthalpy of formation can be calculated with high accuracy using composite methods like the Gaussian-n (Gn) theories. These calculations provide data essential for predicting reaction enthalpies and equilibrium constants. While specific data for HCFC-226ea is sparse, the table below illustrates the type of energetic data that quantum chemical calculations would yield.

Table 1: Illustrative Calculated Energetic Properties for a Fluorinated Propane (B168953) (Note: This table is illustrative, based on typical outputs for similar molecules, not specific published data for HCFC-226ea.)

| Property | Calculated Value | Method |

| Total Electronic Energy | (Value in Hartrees) | G2M(CC,MP2) |

| Enthalpy of Formation (298 K) | (Value in kJ/mol) | G2M(CC,MP2) |

| HOMO Energy | (Value in eV) | B3LYP/6-311G(d,p) |

| LUMO Energy | (Value in eV) | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | (Value in eV) | B3LYP/6-311G(d,p) |

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the reactivity of molecules like HCFC-226ea. DFT methods are used to calculate a variety of electronic properties that serve as reactivity descriptors.

Key applications of DFT include:

Frontier Molecular Orbital (FMO) Analysis: As mentioned, the HOMO-LUMO gap helps predict reactivity. DFT calculations can visualize these orbitals to identify sites susceptible to electrophilic or nucleophilic attack. ku.ac.ae

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. For HCFC-226ea, regions of negative potential (red/yellow) would be expected around the electronegative fluorine and chlorine atoms, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atom, making it susceptible to abstraction by radicals.

Reaction Barrier Calculations: DFT is extensively used to calculate the activation energies (energy barriers) for chemical reactions, such as the crucial atmospheric reaction with the hydroxyl (OH) radical. noaa.govresearchgate.net Studies on similar hydrofluorocarbons (HFCs) have shown that H-atom abstraction is the primary degradation pathway in the troposphere. ku.ac.aeresearchgate.net DFT calculations can pinpoint the transition state for this reaction and determine the energy barrier, which is essential for predicting reaction rates.

Molecular Dynamics Simulations for Conformational Analysis

This compound has a flexible three-carbon backbone, leading to the existence of different rotational isomers, or conformers. Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time, providing a powerful tool for exploring its conformational landscape. nih.gov

MD simulations for HCFC-226ea would involve:

Force Field Parameterization: An accurate force field, which defines the potential energy of the system as a function of its atomic coordinates, is required. For fluorinated hydrocarbons, specialized force fields are often developed or adapted from existing ones (e.g., OPLS-AA, CHARMM).

Simulation: The simulation would track the trajectories of all atoms in the molecule over a period of nanoseconds or longer, allowing the molecule to sample its various possible conformations.

Analysis: By analyzing the simulation trajectory, one can identify the most stable conformers, determine their relative populations, and calculate the energy barriers to rotation around the C-C bonds. rsc.orgnih.gov

The C-C bond rotation in HCFC-226ea would lead to different staggered and eclipsed conformers. MD simulations can reveal the dihedral angle distributions and the potential energy as a function of these angles, thereby identifying the barriers that hinder free rotation. nasa.gov

Table 2: Illustrative Conformational Analysis Data for HCFC-226ea from a Hypothetical MD Simulation (Note: This table is for illustrative purposes only.)

| Conformer | Dihedral Angle (F-C-C-Cl) | Relative Energy (kJ/mol) | Population (%) |

| Anti | ~180° | 0.0 | 65 |

| Gauche-1 | ~60° | 4.5 | 17.5 |

| Gauche-2 | ~-60° | 4.5 | 17.5 |

| Rotational Barrier (Anti to Gauche) | - | 12.0 | - |

Predictive Modeling of Chemical Kinetics and Mechanisms

For the reaction of HCFC-226ea with OH radicals, the typical modeling approach involves:

Quantum Chemical Calculations: As described in sections 5.2 and 5.3, the energy barrier (activation energy) for the reaction is calculated using methods like DFT or high-level ab initio theory. ku.ac.ae

Transition State Theory (TST): Canonical Transition State Theory (CTST) is then used to calculate the reaction rate constant, k(T), as a function of temperature. nih.gov This theory assumes that the system reaches thermal equilibrium between the reactants and the transition state.

RRKM Theory: For unimolecular reactions like thermal decomposition, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is often employed. nih.gov RRKM theory is a statistical model that calculates microcanonical rate constants, considering the distribution of energy among the vibrational modes of the molecule. This approach is vital for predicting how reaction rates change with pressure.

These models provide essential data for larger atmospheric chemistry simulations, helping to determine the atmospheric lifetime and environmental impact of compounds like HCFC-226ea. noaa.gov

Computational Studies on Isomerization and Stereochemical Processes

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom (the -CHF- group). This gives rise to two enantiomers, (R)-1-Chloro-1,1,2,3,3,3-hexafluoropropane and (S)-1-Chloro-1,1,2,3,3,3-hexafluoropropane.

Computational methods can be used to investigate several stereochemical aspects:

Isomerization Barriers: The energy barrier for the isomerization between different structural isomers of C₃HClF₆ could be calculated. More relevant for HCFC-226ea would be the calculation of the barrier to racemization, the process by which one enantiomer converts into the other. This would likely involve a high-energy transition state and is not expected to be a significant process under normal conditions.

Vibrational Circular Dichroism (VCD): Computational chemistry can predict the VCD spectra of the R and S enantiomers. VCD spectroscopy is an experimental technique sensitive to chirality, and comparing experimental spectra with predicted ones is a powerful method for determining the absolute configuration of a chiral molecule.

Rotational Barriers: As discussed in conformational analysis (5.4), the barriers to internal rotation around the C-C bonds can be accurately calculated. rsc.orgbiomedres.us These studies would reveal how the bulky CF₃ and CClF₂ groups hinder rotation and influence the stability of different conformers. DFT calculations are well-suited for determining these rotational energy profiles. ekb.eg

Applications in Chemical Synthesis and Analytical Science

Role as a Chemical Precursor for Fluorinated Compounds

The utility of 1-Chloro-1,1,2,3,3,3-hexafluoropropane as a direct precursor for the synthesis of other fluorinated compounds is not extensively documented in publicly available scientific literature. Typically, compounds of this nature are synthesized as end-products for applications like refrigeration, rather than serving as starting materials for further chemical transformations.

However, the general principles of fluoro-organic chemistry suggest potential pathways where it could act as a precursor. purdue.edu The presence of a carbon-chlorine bond alongside multiple carbon-fluorine bonds is significant. The C-Cl bond is considerably weaker and more reactive than the C-F bond, providing a site for selective chemical modification. In principle, this compound could be a precursor to other hexafluoropropane derivatives through reactions such as:

Dehydrochlorination: Removal of HCl to introduce a double bond, yielding a hexafluoropropene (B89477) isomer.

Reductive Dechlorination: Replacement of the chlorine atom with a hydrogen atom to produce 1,1,2,3,3,3-hexafluoropropane (HFC-236ea).

Nucleophilic Substitution: Replacement of the chlorine atom with other functional groups.

These potential transformations underscore its latent capability as a precursor, even if specific industrial applications are not widespread. The synthesis of complex fluorinated molecules often relies on such selectively reactive starting materials. thieme-connect.com

Utilization in Organic Synthesis as a Building Block

In organic synthesis, "building blocks" are molecules that provide specific structural motifs to a larger, more complex molecule. mdpi.com Due to its structure, this compound can be considered a specialized building block for introducing a fluorinated propyl group into a molecule.

The reactivity of the C-Cl bond allows it to participate in various coupling reactions or nucleophilic displacements. For instance, it could potentially be used in Friedel-Crafts type reactions or in the formation of organometallic reagents, which then deliver the hexafluoropropyl moiety to a target substrate. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the rest of the molecule, a property that can be harnessed in multi-step syntheses. While specific, large-scale examples are scarce, its utility as a building block in niche applications for creating highly fluorinated novel materials or pharmaceuticals remains a possibility for synthetic chemists.

Function as a Carrier Gas in Chromatographic and Spectroscopic Methods

This compound is not used as a carrier gas in chromatographic or spectroscopic methods. In gas chromatography (GC), the carrier gas must be chemically inert to avoid reactions with the sample, the stationary phase, or the instrument components at high temperatures. dtic.mil The most common carrier gases are helium, nitrogen, and hydrogen due to their inertness.

A halogenated compound like this compound is insufficiently inert for this purpose. Its potential to thermally decompose or react within the hot GC injection port or detector would introduce significant interference, create unwanted side products, and damage the sensitive analytical column. Therefore, its properties make it unsuitable for this particular application.

Integration into Specialized Chemical Engineering Processes for Material Production

While direct integration of this compound as a monomer or reactant in large-scale material production is not well-documented, its physical properties suggest potential roles in specialized chemical engineering processes. Its related isomer, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), is known as a refrigerant and cleaning agent. nih.govjustia.com By extension, HCFC-226ea could be employed in processes where a non-flammable, volatile liquid with specific thermal properties is required.

Potential applications include:

Heat Transfer Fluid: In specialized reactors requiring precise temperature control.

Solvent for Fluorinated Polymers: Its fluorinated structure may make it a suitable solvent for processing or synthesizing other fluorinated materials.

Foam Blowing Agent: Historically, HCFCs have been used to expand polymer foams, although environmental regulations have curtailed this use.

These applications leverage the physical properties of the compound rather than its chemical reactivity and are contingent on meeting modern environmental and safety standards.

Development of Analytical Protocols for Detection and Quantification

The detection and quantification of this compound in various environmental and biological matrices are critical for monitoring and regulatory purposes. Analytical methods for this compound are typically based on well-established protocols for other volatile organic and fluorinated compounds. env.go.jp Gas chromatography coupled with mass spectrometry (GC/MS) is the primary technique used for its analysis. dtic.milhpst.cz

A typical analytical workflow involves several key steps:

Sample Collection: Air samples are collected in specialized canisters, while water or soil samples are collected in sealed vials.

Extraction and Concentration: Due to its volatility, methods that efficiently transfer the analyte from the sample matrix to the gas phase are preferred. Common techniques include Purge and Trap (P&T) for water samples and Headspace analysis for solid or liquid samples. dtic.milenv.go.jp Solid-Phase Extraction (SPE) may also be used for water samples to concentrate the analyte before analysis. eurofins.com

Instrumental Analysis: The extracted and concentrated sample is injected into a GC/MS system. The gas chromatograph separates the compound from other components in the sample based on its boiling point and interaction with the GC column. The mass spectrometer then detects and confirms the identity of the compound by its unique mass spectrum and fragmentation pattern.

The table below summarizes common analytical techniques and their parameters relevant to the analysis of this compound and related compounds.

| Technique | Purpose | Typical Implementation | Reference |

| Headspace Gas Chromatography (HS-GC) | Extraction of volatile analytes from liquid/solid samples | Sample is heated in a sealed vial to allow volatiles to partition into the headspace gas, which is then injected into the GC. | dtic.mil |

| Purge and Trap (P&T) | Extraction and concentration from aqueous samples | An inert gas is bubbled through the water sample, stripping the volatile analyte, which is then trapped on an adsorbent material before being thermally desorbed into the GC. | env.go.jp |

| Solid-Phase Extraction (SPE) | Concentration from aqueous samples | The water sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is later eluted with a small volume of solvent. | eurofins.com |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Separation, Identification, and Quantification | The primary analytical instrument. A capillary column (e.g., DB-624) separates the analyte, and the MS provides definitive identification and allows for low-level quantification. | dtic.milhpst.cz |

These methods allow for the reliable detection and quantification of this compound at trace levels, which is essential for environmental monitoring and ensuring compliance with regulations regarding HCFCs. epa.gov

Emerging Research Directions

Novel Synthetic Methodologies and Catalyst Development

The development of new synthetic methods for fluorocarbons is driven by the need for efficiency, selectivity, and environmental sustainability. A significant area of research is the catalytic hydrodechlorination (HDC) of chlorofluorocarbons (CFCs) and HCFCs to produce hydrofluorocarbons (HFCs), which have a lower ozone depletion potential. chegg.comchegg.com

Key developments include:

Palladium-Based Catalysts: Palladium (Pd), particularly when supported on materials like activated carbon (Pd/C), has been identified as a choice catalyst for HDC reactions. chegg.compsu.edu Studies on the hydrodechlorination of compounds structurally related to HCFC-226ea, such as CF₃-CFCl₂ (CFC-114a), show that palladium catalysts can selectively form the desired HFCs. chegg.com Research indicates that the rates and selectivity can be influenced by the catalyst form, with Pd black showing higher selectivity for more hydrogenated products. psu.edu

Composite Catalysts: For related reactions like dehydrofluorination, which converts HFCs into next-generation refrigerants called hydrofluoroolefins (HFOs), novel catalysts are being engineered. For instance, C-AlF₃ composite catalysts, prepared via a sol-gel method, have shown high activity and, crucially, improved stability for the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520). researchgate.net The enhanced stability is attributed to pre-deposited carbonaceous species that block strong acidic sites on the catalyst, preventing deactivation from coke deposition. researchgate.net

Activated Carbon Catalysts: In other transformations, such as the dehydrochlorination of 1,1-Dichloro-3,3,3-trifluoropropane, activated carbon itself has been used as a metal-free catalyst, offering a simple and effective route to valuable unsaturated fluorochemicals. google.com

Interactive Table: Catalyst Systems in Fluorocarbon Transformations

| Reaction Type | Reactant Example | Catalyst System | Key Finding | Reference |

| Hydrodechlorination | CF₃-CFCl₂ (CFC-114a) | Pd/Carbon, Pd black | Selectively forms fluorocarbons; reaction orders determined. | chegg.compsu.edu |

| Dehydrofluorination | 1,1,1,3,3-pentafluoropropane | C-AlF₃ Composite | High activity and excellent stability due to pre-deposited carbon. | researchgate.net |

| Dehydrochlorination | 1,1-Dichloro-3,3,3-trifluoropropane | Activated Carbon | Enables high selectivity without metal salts. | google.com |

In-Depth Mechanistic Studies of Complex Reactions

Understanding the precise mechanisms of fluorocarbon reactions is critical for optimizing processes and improving catalyst design. Research into the hydrodechlorination of related CFCs over palladium catalysts has provided significant mechanistic insights.

Studies have revealed that the reaction is approximately first-order in the chlorofluorocarbon, half-order in H₂, and inverse first-order in HCl. psu.edu This suggests a mechanism where the irreversible adsorption of the CFC molecule onto the catalyst surface is the rate-determining step. psu.edu Meanwhile, hydrogen and hydrogen chloride are in equilibrium with their respective adsorbed species (hydrogen and chlorine atoms) on the catalyst surface. psu.edu Experiments using deuterium (B1214612) (D₂) instead of hydrogen confirmed the irreversible nature of this initial adsorption step. psu.edu

Further mechanistic understanding comes from studies of other fluorinated molecules. For example, research on the ring-opening of gem-difluorocyclopropanes shows that the reaction pathway and regioselectivity of C-C bond cleavage are heavily influenced by the electronic properties of the fluorine atoms and the choice of reagents or catalysts. beilstein-journals.org This highlights the subtle electronic effects that govern the reactivity of fluorinated compounds.

Exploration of New Chemical Transformations

Research extends beyond simple substitution reactions to explore novel transformations that can convert HCFCs and related compounds into valuable chemical products.

Synthesis of Hydrofluoroolefins (HFOs): A major focus is the conversion of saturated fluorocarbons into HFOs, which are prized as refrigerants and foam-blowing agents with very low global warming potentials. Catalytic dehydrofluorination is a key reaction in this context, transforming compounds like 1,1,1,3,3-pentafluoropropane into 1,3,3,3-tetrafluoropropene (HFO-1234ze). researchgate.net

Hydrodechlorination to HFCs: The catalytic hydrodechlorination of CFCs and HCFCs remains an important transformation, aimed at converting ozone-depleting substances into less harmful HFCs. chegg.compsu.edu

Fluorinated Compounds as Reaction Promoters: The unique properties of highly fluorinated molecules are also being exploited. For instance, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been successfully used as a metal-free promoter for Friedel–Crafts reactions, demonstrating its potential to facilitate complex organic transformations under mild conditions due to its high polarity and strong hydrogen-bond donating ability. mdpi.com

Advancements in Computational Modeling for Fluorocarbon Chemistry

Computational chemistry has become an indispensable tool for understanding the properties and environmental fate of fluorocarbons. Recent research has powerfully demonstrated the use of atmospheric transport models to interpret real-world measurements.

By combining high-precision atmospheric measurements with inverse methods and atmospheric transport models, scientists can estimate hemispheric emissions and reconstruct historical abundances of trace gases. nih.gov This approach was used to identify and quantify unexpected nascent emissions of HCFC-132b, HCFC-133a, and HCFC-31, which are likely by-products from other chemical manufacturing processes. nih.gov

Furthermore, computational models are used to predict key environmental parameters. For HCFC-226ca (an isomer of the target compound), models have been used to calculate its atmospheric lifetime and Ozone Depletion Potential (ODP), providing crucial data for environmental impact assessments. noaa.gov

Interactive Table: Modeled Environmental Data for HCFC-226ca

| Parameter | Value | Unit | Reference |

| Global Atmospheric Lifetime | 5.47 | years | noaa.gov |

| Tropospheric Atmospheric Lifetime | 5.80 | years | noaa.gov |

| Stratospheric Atmospheric Lifetime | 98.0 | years | noaa.gov |

| Ozone Depletion Potential (ODP) | 0.013 | noaa.gov |

Analytical Innovations for Trace Analysis in Chemical Research

The ability to detect and quantify minute concentrations of HCFCs in the environment is fundamental to enforcing international agreements and understanding atmospheric chemistry. This relies on sophisticated global monitoring networks and advanced analytical techniques.

The Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration's (NOAA) global monitoring network are at the forefront of this effort. bristol.ac.uknih.gov These networks use high-precision in-situ measurements and flask sampling from globally distributed observatories to track the atmospheric concentrations of dozens of ozone-depleting substances, including various HCFCs. bristol.ac.ukclimate.gov

The discovery of previously untracked compounds like HCFC-132b in the global atmosphere is a testament to the increasing sensitivity and scope of these analytical programs. nih.gov Such findings are critical for identifying unknown emission sources and ensuring the comprehensive success of environmental regulations like the Montreal Protocol. nih.gov

Q & A

Q. What are the recommended laboratory methods for synthesizing 1-Chloro-1,1,2,3,3,3-hexafluoropropane?

The compound can be synthesized via catalytic fluorination of chlorinated propane derivatives using hydrogen fluoride (HF) and catalysts such as antimony pentachloride (SbCl₅). Key patents (e.g., US5574192) outline multi-step processes involving fluorination, HCl removal, and distillation to isolate the target compound. Reaction parameters like temperature, HF stoichiometry, and catalyst activity must be tightly controlled to minimize byproducts like unsaturated fluorocarbons .

Q. How can researchers distinguish this compound from its structural isomers?

Gas chromatography (GC) with flame ionization detection is effective for isomer separation. For example, Chinese national standards (GB/T) specify GC conditions (e.g., column type, temperature gradients) to resolve this compound (HFC236ea) from its isomer 1,1,1,3,3,3-hexafluoropropane (HFC236fa), which elutes earlier (~2.6 min retention time difference) .

Q. What thermodynamic properties are critical for modeling applications of this compound?

Experimental heat capacity () data for the liquid phase, reported in critical reviews, are essential for thermodynamic modeling. These values are typically measured using adiabatic calorimetry or differential scanning calorimetry (DSC) under controlled temperature ranges (e.g., 200–400 K). Such data inform energy balance calculations in refrigeration or heat transfer systems .

Advanced Research Questions

Q. What are the mechanistic insights into catalytic fluorination pathways for synthesizing this compound?

Studies suggest that SbCl₅ catalyzes HF substitution via a stepwise mechanism, where intermediate chloro-fluoro species (e.g., 1,1,1,3,3-pentafluoropropane) form before final fluorination. Kinetic analyses reveal that Cl⁻ displacement rates depend on HF availability and catalyst stability. Side reactions, such as elimination to form hexafluoropropene, can occur if HCl removal is inefficient .

Q. How do environmental persistence metrics (ODP, GWP) for this compound compare to regulated alternatives?

While specific ozone depletion potential (ODP) and global warming potential (GWP) values for this compound are not widely published, its structural similarity to HCFC-225 derivatives (ODP ~0.02–0.03, GWP ~600–900) suggests it may fall under evolving regulatory scrutiny. Computational methods (e.g., QSPR models) can estimate these metrics by comparing bond dissociation energies and atmospheric lifetimes to known refrigerants .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like residual HF or chlorinated byproducts require specialized detection. Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (¹⁹F NMR) are used for structural identification, while gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) enhances sensitivity for halogenated contaminants at ppm levels. Method validation should include spike/recovery tests to ensure accuracy .

Data Contradiction and Validation

Q. How can conflicting reports on the stability of this compound under thermal stress be resolved?

Discrepancies in decomposition temperatures (e.g., 200°C vs. 250°C) may stem from experimental conditions (e.g., presence of moisture, catalyst residues). Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) under inert vs. oxidative atmospheres can clarify degradation pathways. Cross-referencing with patent data on stabilizers (e.g., radical scavengers) is recommended .

Safety and Handling

Q. What safety protocols are advised for handling this compound in laboratory settings?

While specific safety data for this compound are limited, extrapolation from similar fluorocarbons suggests using leak-tight systems, fume hoods, and personal protective equipment (PPE) to prevent inhalation. Emergency protocols should include vapor suppression (e.g., water sprays) and medical consultation for exposure, as HF byproducts may cause systemic toxicity. Regulatory inventories (e.g., EINECS) classify it as hazardous, requiring compliance with GHS labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.